Glutapyrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Glutapirona es un derivado de la 1,4-dihidropiridina, una clase de compuestos conocidos por sus diversas actividades biológicas. Es un compuesto que contiene aminoácidos y ha demostrado ser prometedor en diversas aplicaciones científicas y médicas, particularmente en el contexto de la diabetes mellitus y el estrés oxidativo.

Métodos De Preparación

La síntesis de Glutapirona implica varios pasos. Un método común comienza con la activación de un derivado del ácido dihidropiridina-4-carboxílico utilizando pentafluorofenol y diciclohexilcarbodiimida. Este éster activo se acopla luego con ácido glutámico para formar ácido N-acil glutámico. Alternativamente, el ácido se puede activar como un anhídrido mixto utilizando cloroformiato de isobutilo y luego acoplarse con un éster de sililo preparado a partir de ácido glutámico y hexametildisilazano. El producto final se obtiene tratando el diácido con hidróxido de sodio para producir la sal disódica correspondiente .

Análisis De Reacciones Químicas

Glutapirona sufre varias reacciones químicas, incluyendo oxidación y reducción. Se puede oxidar para formar AV-153, un compuesto genotóxico y de unión al ADN. El compuesto también participa en reacciones que involucran radicales hidroxilo, peroxinitrito y otras especies reactivas de oxígeno. Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno e inhibidores de la óxido nítrico sintasa .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Biological Effects

Recent studies have elucidated the pharmacokinetic properties of glutapyrone, demonstrating its influence on gene expression related to oxidative stress and DNA repair mechanisms. In a study involving diabetic rats, this compound was shown to stimulate the production of inducible nitric oxide synthase (iNOS) mRNA in both kidneys and blood, with a pronounced effect observed in the kidneys of diabetic animals . The compound also increased the expression of genes involved in DNA repair, such as PARP-1, indicating its potential role in mitigating oxidative damage .

Neuroprotective Properties

This compound exhibits significant neuroprotective effects, particularly against neurotoxic agents. In vitro experiments have demonstrated that this compound can prevent mitochondrial dysfunction caused by neurotoxic compounds like 1-methyl-4-phenylpyridinium (MPP^+) and azidothymidine (AZT) . These studies suggest that this compound may be beneficial in treating conditions associated with oxidative stress and mitochondrial impairment.

Case Study: Neuroprotection Against AZT-Induced Toxicity

In an experimental model utilizing mice, this compound was administered alongside AZT. The results indicated that while this compound increased apoptotic markers in the brain tissue, it also reduced inflammatory markers in cardiac tissue . This dual action highlights the compound's complex role in neuroprotection and cardioprotection.

Implications for Oxidative Stress Management

This compound's ability to modulate oxidative stress responses is particularly relevant for conditions characterized by elevated oxidative damage. It has been shown to influence the balance of reduced to oxidized glutathione (GSH:GSSG), which is crucial for cellular health . The alteration in this ratio can serve as a biomarker for various diseases, including neurodegenerative disorders and metabolic syndromes.

Summary of Findings

The following table summarizes key findings regarding this compound's applications:

Mecanismo De Acción

El mecanismo de acción de Glutapirona involucra su interacción con varios objetivos moleculares y vías. Estimula la producción de ARNm de óxido nítrico sintasa inducible en los riñones y la sangre, lo que juega un papel en la regulación del estrés oxidativo. El compuesto también aumenta la expresión de genes como la poli(ADP-ribosa) polimerasa 1 y la xantina deshidrogenasa, que están involucradas en la reparación del ADN y la producción de radicales libres .

Comparación Con Compuestos Similares

Glutapirona es única entre los derivados de la 1,4-dihidropiridina debido a su estructura que contiene aminoácidos y su capacidad para proteger el ADN contra daños. Compuestos similares incluyen metcarbatona y estirilcarbatona, que también exhiben propiedades antioxidantes y se han estudiado por sus efectos sobre la diabetes mellitus. La estructura única de Glutapirona y la modulación específica de la expresión génica la diferencian de estos compuestos .

Actividad Biológica

Glutapyrone, a compound belonging to the 1,4-dihydropyridine (DHP) family, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, including antioxidative properties, effects on cellular viability, and its role in mitochondrial function.

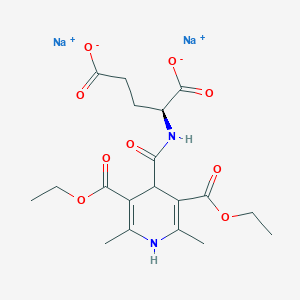

Chemical Structure and Properties

This compound is characterized by its unique structural features typical of DHPs, which contribute to its diverse biological effects. The presence of specific functional groups within its structure is crucial for its activity.

Antioxidative Activity

Research indicates that this compound exhibits significant antioxidative properties. In a study assessing various DHP derivatives, this compound was shown to modulate oxidative stress effectively. It was noted that the compound could enhance cellular viability under mild oxidative stress conditions, suggesting its potential as a protective agent against oxidative damage .

Table 1: Antioxidative Effects of this compound

| Concentration (µM) | Cellular Viability (p-value) | ROS Reduction |

|---|---|---|

| 1000 | <0.05 | Significant |

| 500 | <0.005 | Moderate |

| 250 | Not significant | Low |

Cellular Viability and Proliferation

This compound's impact on cellular viability has been extensively studied. It has been demonstrated to stimulate cell growth even under oxidative stress conditions. A notable study highlighted that this compound increased cell viability significantly when tested at concentrations of 250 µM and 500 µM, with corresponding p-values indicating statistical significance .

Case Study: Mitochondrial Protection

A pivotal case study investigated the effects of this compound on mitochondrial function in mice subjected to azidothymidine-induced neuro- and cardiotoxicity. The administration of this compound resulted in a reduction of inflammatory markers (NF-κBp65) and apoptotic markers (caspase-3) in cardiac tissue, showcasing its protective role against mitochondrial dysfunction caused by toxic agents .

Gene Expression Impact

Recent pharmacokinetic studies have revealed that this compound influences gene expression related to DNA repair and free radical production. Specifically, it increased the expression of the Parp 1 gene in renal tissues of both intact and diabetic rats, indicating a potential mechanism through which this compound exerts its protective effects against oxidative damage .

Table 2: Gene Expression Modulation by this compound

| Gene | Tissue Type | Effect on Expression |

|---|---|---|

| Parp 1 | Kidney (Intact) | Increased |

| Parp 1 | Kidney (Diabetic) | Increased |

| XDh | Blood (Intact) | Decreased |

Propiedades

Número CAS |

125387-12-4 |

|---|---|

Fórmula molecular |

C19H24N2Na2O9 |

Peso molecular |

470.4 g/mol |

Nombre IUPAC |

disodium;(2S)-2-[[3,5-bis(ethoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-4-carbonyl]amino]pentanedioate |

InChI |

InChI=1S/C19H26N2O9.2Na/c1-5-29-18(27)13-9(3)20-10(4)14(19(28)30-6-2)15(13)16(24)21-11(17(25)26)7-8-12(22)23;;/h11,15,20H,5-8H2,1-4H3,(H,21,24)(H,22,23)(H,25,26);;/q;2*+1/p-2/t11-;;/m0../s1 |

Clave InChI |

PCVRFKNYANFYRA-IDMXKUIJSA-L |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |

SMILES isomérico |

CCOC(=O)C1=C(NC(=C(C1C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |

SMILES canónico |

CCOC(=O)C1=C(NC(=C(C1C(=O)NC(CCC(=O)[O-])C(=O)[O-])C(=O)OCC)C)C.[Na+].[Na+] |

Sinónimos |

2-(2,6-dimethyl-3,5-diethoxycarbonyl-1,4-dihydropyridyl-4-carboxamido)glutaric acid disodium salt glutapiron glutapyrone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.